Synthetic Differentiation: Exclusive Access to Quinoxaline Monoxide Scaffolds via Enamino-Ketone Reactivity
3-(2-Nitroanilino)-2-cyclohexen-1-one serves as a specific precursor for synthesizing quinoxaline monoxides. This is a unique application for this class of compounds, distinct from other cyclohexenone derivatives [1]. The unsubstituted analog, 3-Anilino-2-cyclohexen-1-one (CAS 24706-50-1), and the gem-dimethyl analog (CAS 61997-83-9) are primarily used for different synthetic transformations, such as in the synthesis of analgesics or as general building blocks, respectively [REFS-2, REFS-3]. There is no published data indicating they can serve as direct substitutes in this specific oxidative cyclization to form the quinoxaline monoxide core.
| Evidence Dimension | Specific Synthetic Application |
|---|---|
| Target Compound Data | Precursor for Quinoxaline Monoxide synthesis |
| Comparator Or Baseline | 3-Anilino-2-cyclohexen-1-one (CAS 24706-50-1) and 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one (CAS 61997-83-9) |
| Quantified Difference | Unique reactivity profile leading to a distinct heterocyclic class |
| Conditions | Reaction with benzofurazan oxide or related oxidative conditions [1] |
Why This Matters
This matters for procurement because it defines a clear, non-substitutable application for the compound in heterocyclic synthesis, justifying its selection over simpler or differently substituted analogs.
- [1] Miyano, S.; Abe, N.; Takeda, K.; Sumoto, K. Reactions of Enamino-ketones; IV. Applications of 3-(o-Nitroanilino)-2-cyclohexen-1-ones in the Synthesis of Quinoxaline Monoxides. Synthesis 1981, 01, 60-62. View Source
- [2] Synthesis of analgesics 8. reduction of 2 aminomethyl 3 anilino 2 cyclo hexan 1 ones. View Source
